molecular formula C12H12N2O2 B13824265 (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13824265
M. Wt: 216.24 g/mol
InChI Key: NSAIUTIMXGDOKA-MNOVXSKESA-N
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Description

(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid group

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c13-5-8-1-3-9(4-2-8)10-6-14-7-11(10)12(15)16/h1-4,10-11,14H,6-7H2,(H,15,16)/t10-,11+/m1/s1

InChI Key

NSAIUTIMXGDOKA-MNOVXSKESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and ®-pyrrolidine-3-carboxylic acid.

    Key Reactions: The key steps include the formation of an imine intermediate followed by reduction to form the pyrrolidine ring. The cyanophenyl group is introduced via a nucleophilic substitution reaction.

    Reaction Conditions: Typical reaction conditions involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyanophenyl group can be reduced to an amine under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Oxidized derivatives of the carboxylic acid group.

    Reduction Products: Amino derivatives of the cyanophenyl group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a bromophenyl group instead of a cyanophenyl group.

    (3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Features a methylphenyl group, offering different reactivity and properties.

Uniqueness: (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

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